molecular formula C11H10O3 B12537471 3-Methoxy-5-(prop-2-yn-1-yloxy)benzaldehyde CAS No. 681443-62-9

3-Methoxy-5-(prop-2-yn-1-yloxy)benzaldehyde

Cat. No.: B12537471
CAS No.: 681443-62-9
M. Wt: 190.19 g/mol
InChI Key: SIEGBXSZRSTBDO-UHFFFAOYSA-N
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Description

3-Methoxy-5-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound that belongs to the class of aldehydesThis compound has gained significant attention in the scientific community due to its potential biological and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-(prop-2-yn-1-yloxy)benzaldehyde typically involves the reaction of vanillin with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-(prop-2-yn-1-yloxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methoxy and propargyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: 3-Methoxy-5-(prop-2-yn-1-yloxy)benzoic acid.

    Reduction: 3-Methoxy-5-(prop-2-yn-1-yloxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-(prop-2-yn-1-yloxy)benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The propargyl group can undergo click chemistry reactions, allowing for the modification of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-5-(prop-2-yn-1-yloxy)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its propargyl group allows for versatile chemical modifications, making it a valuable compound in various research fields .

Properties

CAS No.

681443-62-9

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

3-methoxy-5-prop-2-ynoxybenzaldehyde

InChI

InChI=1S/C11H10O3/c1-3-4-14-11-6-9(8-12)5-10(7-11)13-2/h1,5-8H,4H2,2H3

InChI Key

SIEGBXSZRSTBDO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C=O)OCC#C

Origin of Product

United States

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